Ammonium bromide

Catalog No.
S580807
CAS No.
12124-97-9
M.F
NH4Br
BrH4N
M. Wt
97.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium bromide

CAS Number

12124-97-9

Product Name

Ammonium bromide

IUPAC Name

azanium;bromide

Molecular Formula

NH4Br
BrH4N

Molecular Weight

97.94 g/mol

InChI

InChI=1S/BrH.H3N/h1H;1H3

InChI Key

SWLVFNYSXGMGBS-UHFFFAOYSA-N

SMILES

[NH4+].[Br-]

solubility

In water, 78.3 g/100 g water at 25 °C
Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C
Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate

Synonyms

ammonium bromide, ammonium bromide, (82)Br-labeled

Canonical SMILES

[NH4+].[Br-]

The exact mass of the compound Ammonium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 78.3 g/100 g water at 25 °csoluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °c, 145.6 g/100 cc at 100 °c; in alcohol, 10 g/100 cc at 78 °cfreely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium bromide (CAS: 12124-97-9) is a highly water-soluble, weakly acidic inorganic salt that serves as a high-purity, metal-free bromide donor. Unlike alkali metal halides, ammonium bromide is characterized by its complete thermal volatility, subliming directly to gas at approximately 452 °C without passing through a liquid phase[1]. In industrial and laboratory procurement, it is prioritized for applications requiring a cleanly removable halide source, such as advanced optoelectronic precursor formulations, or as a highly reactive intermediate in the generation of bromamine biocides for alkaline water treatment [2].

Substituting ammonium bromide with generic alkali bromides (such as sodium bromide or potassium bromide) introduces persistent metal cations that cannot be removed via thermal annealing; while NH4Br sublimes completely at 452 °C, NaBr melts at 747 °C, leaving a permanent solid residue that ruins thin-film semiconductor and catalyst purity [1]. Conversely, substituting with ammonium chloride (NH4Cl) fails in both optoelectronic and water treatment applications. In perovskite solar cells, chloride lacks the specific ionic radius required for bromide-based bandgap tuning [2]. In biocidal applications, NH4Cl generates monochloramine, which exhibits significantly lower antimicrobial efficacy at pH levels above 7.5 compared to the monobromamine generated by NH4Br [3].

Thermal Volatility and Residue-Free Processing

For high-purity materials manufacturing, the thermal behavior of the halide source is a critical selection factor. Ammonium bromide undergoes complete sublimation at approximately 452 °C (with decomposition to NH3 and HBr beginning around 235 °C), leaving zero solid residue [1]. In direct contrast, sodium bromide (NaBr) does not sublime and instead melts at 747 °C, leaving a persistent metal ash[2]. This quantitative difference in thermal volatility makes NH4Br the only viable choice when a bromide donor must be completely driven off from a synthesized matrix or thin film via thermal annealing.

Evidence DimensionThermal phase transition and residue formation
Target Compound DataSublimes at 452 °C, 0% solid residue
Comparator Or BaselineNaBr (Melts at 747 °C, leaves persistent solid residue)
Quantified Difference>290 °C lower thermal removal threshold with complete volatilization vs permanent solid melt
ConditionsStandard atmospheric pressure thermal annealing

Essential for semiconductor, perovskite, and catalyst manufacturing where residual alkali metals (Na+, K+) would cause catastrophic electrical or chemical contamination.

Optoelectronic Defect Passivation in Perovskite Solar Cells

In the fabrication of methylammonium lead iodide (MAPbI3) perovskite solar cells, the addition of NH4Br to the precursor solution significantly outperforms untreated controls. Research demonstrates that incorporating 12 mg/mL of NH4Br into the precursor regulates crystallization and eliminates PbI2 residue, yielding a maximum power conversion efficiency (PCE) of 19.07% [1]. This represents a 26.8% relative enhancement compared to control devices lacking the NH4Br additive [1]. The NH4+ cation manages reaction dynamics while the Br- partially substitutes I- to induce favorable lattice contraction, a dual-action mechanism not achievable with simple alkali bromides.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data19.07% PCE with complete elimination of PbI2 residue
Comparator Or BaselineControl precursor without NH4Br (~15.04% baseline PCE)
Quantified Difference26.8% relative enhancement in PCE
ConditionsNanorod-based perovskite solar cells fabricated in ambient air

Procuring NH4Br as a precursor additive directly translates to higher manufacturing yields and superior efficiency in commercial perovskite photovoltaic modules.

Biocidal Efficacy in Alkaline Water Treatment

For industrial cooling towers operating at elevated pH, the choice of ammonium halide dictates the efficacy of the resulting biocide. When reacted with hypochlorite, ammonium bromide generates monobromamine (NH2Br), whereas ammonium chloride generates monochloramine (NH2Cl) [1]. Monobromamine maintains superior antimicrobial activity at pH levels above 7.5, where the efficacy of monochloramine and free chlorine drops precipitously[2]. Furthermore, bromamines dissipate more readily than chloramines, enabling industrial facilities to more easily comply with strict environmental protection limits for total halogen discharge [2].

Evidence DimensionBiocidal efficacy at pH > 7.5 and halogen dissipation rate
Target Compound DataNH4Br-derived monobromamine (High efficacy at pH > 7.5, rapid dissipation)
Comparator Or BaselineNH4Cl-derived monochloramine (Reduced efficacy at pH > 7.5, slow dissipation)
Quantified DifferenceSuperior high-pH biocidal action and faster environmental degradation
ConditionsRecirculating cooling water systems treated with hypochlorite oxidizers

Drives the procurement of NH4Br over cheaper NH4Cl for water treatment facilities that must balance biofouling control in alkaline conditions with strict total halogen discharge regulations.

High-Efficiency Perovskite Solar Cell (PSC) Fabrication

Directly following from its ability to enhance power conversion efficiency by over 26% and eliminate PbI2 residue [1], ammonium bromide is a critical additive in PSC manufacturing. It is the preferred choice over alkali bromides because it regulates crystallization, provides necessary bromide ions for bandgap tuning, and cleanly volatilizes during thermal annealing without leaving efficiency-killing metal cation traps.

Alkaline Industrial Cooling Water Treatment

Based on its superior performance in generating high-pH-stable monobromamine[2], ammonium bromide is formulated with hypochlorite donors for industrial biofouling control. It is prioritized over ammonium chloride in cooling towers operating above pH 7.5, where it provides stronger biocidal action and faster environmental dissipation to meet stringent total halogen discharge limits.

Residue-Free Halide Precursor in Organometallic Synthesis

Because ammonium bromide completely sublimes at 452 °C [3], it is utilized as a metal-free bromide donor and mild acid catalyst in sensitive organometallic and pharmaceutical syntheses. Buyers select NH4Br over sodium bromide to ensure that excess reagents can be driven off entirely via vacuum or thermal processing, eliminating the need for complex aqueous washing steps that might degrade moisture-sensitive products.

Physical Description

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999)
Liquid; OtherSolid; PelletsLargeCrystals

Color/Form

White tetragonal crystals
White crystals or granules
Colorless crystals or yellowish white powde

Boiling Point

Sublimes 1007° F (USCG, 1999)
396 °C (sublimation point)

Density

2.429 at 68 °F (USCG, 1999)
2.429 at 25 °C

Odor

Odorless

Melting Point

Sublimes without melting (USCG, 1999)
542 °C (decomposes)

UNII

R0JB3224WS

GHS Hazard Statements

Aggregated GHS information provided by 636 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 636 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 633 of 636 companies with hazard statement code(s):;
H315 (11.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The use of bromides in medicine dates back to the beginning of the 19th century. The salts were used in neurological and mental diseases, particularly in epilepsy, up until their partial replacement by phenobarbital and ultimate displacement by dilantin. This article reviews the analytical methodology as it developed historically, and traces the application of chemical analysis of body fluids to monitoring for bromide toxicity (bromism) and then to investigation of the blood-brain barrier in various disorders of the central nervous system. /Bromide salts/
Bromides (including ammonium bromide) have been widely used for their sedative and anticonvulsant effects but, because the blood concentration necessary to produce a therapeutic effect is usually close to that at which toxic effects become evident, they have been replaced by other agents. /Former Use/

Pictograms

Irritant

Irritant

Other CAS

12124-97-9

Wikipedia

Ammonium bromide

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Bromide (photographic laboratory): Potential absorption and bromide transfer into milk. /from Table 7/
Maternal Medication Usually Compatible with Breast-Feeding: Bromide: Rash, weakness, absence of cry with maternal intake of 5.4 g/d. /from Table 6/
Studies in breastfeeding mothers have demonstrated that there is significant and documented risk to the infant based on human experience, or it is a medication that has a high risk of causing significant damage to an infant. The risk of using the drug in breastfeeding women clearly outweighs any possible benefit from breastfeeding. The drug is contraindicated in women who are breastfeeding an infant. /Bromides; from table/

Biological Half Life

The biological half-life of bromide ions in human blood was studied in 10 human healthy volunteers. Br(82) labelled ammonium bromide was given orally as a water solution. The biological half-life of bromide ions was found to be about 12 days.

Methods of Manufacturing

It is prepared by the reaction of hydrobromic acid and ammonia or preferably by the direct reaction of ammonia (in a slight excess) with bromine in water. ... Concentration of solutions produces the crystalline product, whereas a powder results from spray-drying.
... Prepared by the reaction of ammonia with iron(II) bromide or iron(III) bromide.
For ammonium bromide, another method involving reaction of an aqueous bromine solution and iron filings has been used. The solution of ferrous and ferric bromide thus formed then reacts with ammonia to precipitate hydrated oxides of iron. Ammonium bromide can be recovered by crystallization from the concentrated liquor.
Action of hydrobromic acid on ammonium hydroxide with subsequent crystallization.
Ammonium bromide is manufactured by a reaction between ammonia and bromine. The solution is then filtered, crystallized and dried.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Ammonium bromide ((NH4)Br): ACTIVE

Analytic Laboratory Methods

A method is presented for determining ammonium bromide in pharmaceutical preparations by colorimetry in presence of sodium, potassium, & calcium.

Storage Conditions

Keep well closed.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Air sensitive. Hygroscopic.

Stability Shelf Life

Slowly becomes yellow in air.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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